molecular formula C20H32N2O3 B12803893 6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol CAS No. 6624-11-9

6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol

Cat. No.: B12803893
CAS No.: 6624-11-9
M. Wt: 348.5 g/mol
InChI Key: PBVYPADTMDCSCC-UHFFFAOYSA-N
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Description

6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol is an organic compound with the molecular formula C20H32N2O3 This compound is characterized by the presence of isopropyl, methyl, and morpholinylmethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol typically involves multiple steps, starting with the preparation of the phenol derivative. The key steps include:

    Alkylation: The phenol ring is alkylated with isopropyl and methyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Halogenation and nitration reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation is typically carried out using halogens like chlorine or bromine, while nitration involves nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated and nitrated phenol derivatives.

Scientific Research Applications

6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-isopropylphenol: Similar in structure but lacks the morpholinylmethyl groups.

    2,4-Dimethylphenol: Contains methyl groups but lacks the isopropyl and morpholinylmethyl groups.

Uniqueness

6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol is unique due to the presence of both isopropyl and morpholinylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6624-11-9

Molecular Formula

C20H32N2O3

Molecular Weight

348.5 g/mol

IUPAC Name

3-methyl-2,4-bis(morpholin-4-ylmethyl)-6-propan-2-ylphenol

InChI

InChI=1S/C20H32N2O3/c1-15(2)18-12-17(13-21-4-8-24-9-5-21)16(3)19(20(18)23)14-22-6-10-25-11-7-22/h12,15,23H,4-11,13-14H2,1-3H3

InChI Key

PBVYPADTMDCSCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1CN2CCOCC2)C(C)C)O)CN3CCOCC3

Origin of Product

United States

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